

# Application Notes and Protocols: Catalytic Synthesis of Spiromethylenecyclobutanes

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## Compound of Interest

Compound Name: Methylene cyclobutane

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The spiromethylenecyclobutane motif is a valuable, highly strained scaffold that has garnered increasing interest in synthetic and medicinal chemistry. Its unique three-dimensional structure and inherent reactivity offer opportunities for the development of novel therapeutic agents and complex molecular architectures. This document provides detailed application notes and experimental protocols for the catalytic synthesis of spiromethylenecyclobutanes, focusing on a recently developed, robust copper-catalyzed methodology.

## Method 1: Copper-Catalyzed Borylative Cyclization of Aliphatic Alkynes

This method provides a general and highly efficient strategy for the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs. The reaction proceeds via a copper-catalyzed borylative cyclization of aliphatic alkynes, offering excellent chemo-, stereo-, and regioselectivity. The resulting boromethylene unit is highly versatile and can be readily transformed into a wide array of functional groups, significantly expanding the chemical space of spiromethylenecyclobutanes.<sup>[1][2][3][4][5][6]</sup>

## Reaction Principle

The core of this methodology is a copper-catalyzed intramolecular borylative cyclization. The reaction is initiated by the borylcupration of the alkyne, followed by a 4-exo-dig cyclization to

construct the strained cyclobutane ring. The use of an N-heterocyclic carbene (NHC) ligand is crucial for achieving high regioselectivity and efficiency.[3]

## Experimental Workflow

The general workflow for the copper-catalyzed synthesis of spiromethylenecyclobutanes is depicted below.

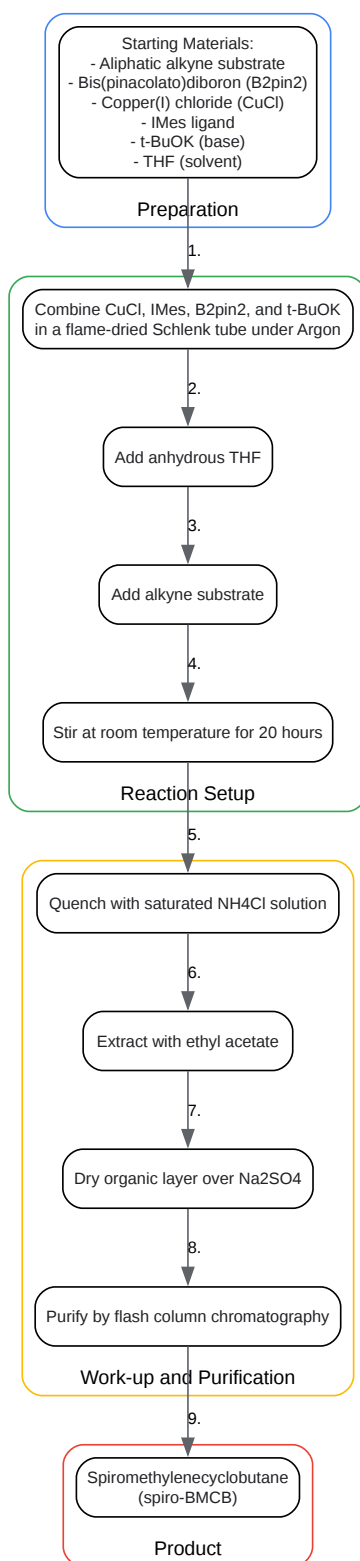


Figure 1: General Experimental Workflow for Cu-Catalyzed Spiromethylenecyclobutane Synthesis

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## Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of spiromethylenecyclobutanes via Cu-catalyzed borylative cyclization.

Materials:

- Copper(I) chloride (CuCl)
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
- Bis(pinacolato)diboron (B2pin2)
- Potassium tert-butoxide (t-BuOK)
- Anhydrous tetrahydrofuran (THF)
- Aliphatic alkyne substrate
- Argon gas
- Standard Schlenk line and glassware

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (0.01 mmol, 5 mol%), IMes·HCl (0.012 mmol, 6 mol%), and t-BuOK (0.4 mmol, 2.0 equiv.).
- Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 20 minutes.
- To this mixture, add B2pin2 (0.22 mmol, 1.1 equiv.) and the aliphatic alkyne substrate (0.2 mmol, 1.0 equiv.).
- Stir the reaction mixture at room temperature for 20 hours.

- Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired spiromethylenecyclobutane product.

## Substrate Scope and Yields

The Cu-catalyzed borylative cyclization demonstrates a broad substrate scope, tolerating various functional groups and substitution patterns on the alkyne substrate. The following table summarizes the yields for a selection of synthesized spiromethylenecyclobutanes.

Entry	Substrate	Product	Yield (%)
1	1-(3-((tert-Butyldimethylsilyl)oxy)propyl)-1-(prop-2-yn-1-yl)cyclopropane	7-((tert-Butyldimethylsilyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]heptane	85
2	1-(3-Methoxypropyl)-1-(prop-2-yn-1-yl)cyclopropane	7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]heptane	78
3	1-(3-Phenylpropyl)-1-(prop-2-yn-1-yl)cyclopropane	7-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]heptane	81
4	1-((4-Fluorophenyl)propyl)-1-(prop-2-yn-1-yl)cyclopropane	7-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]heptane	75
5	1-(3-(Naphthalen-2-yl)propyl)-1-(prop-2-yn-1-yl)cyclopropane	7-(Naphthalen-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]heptane	83

Data extracted from Zhao, H., et al. (2023). A general catalytic synthetic strategy for highly strained **methylenecyclobutanes** and **spiromethylenecyclobutanes**. Chemical Science, 14(29), 7897–7904.

## Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed borylative cyclization is illustrated below.

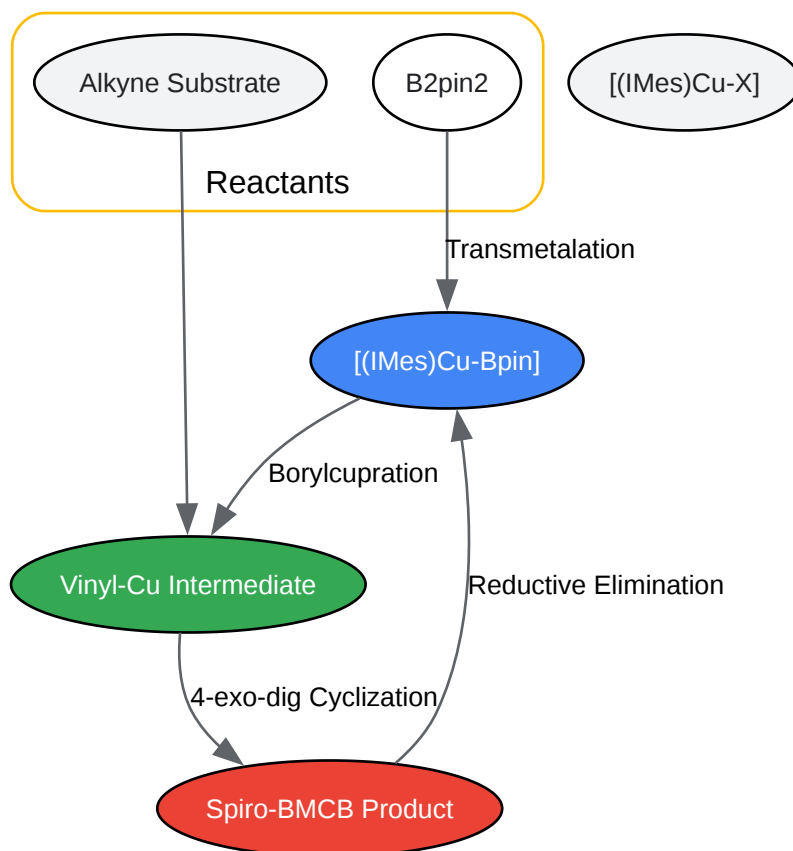


Figure 2: Proposed Catalytic Cycle

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Figure 2: Proposed Catalytic Cycle for Cu-Catalyzed Borylative Cyclization.

## Versatile Transformations of the Boromethylene Unit

The synthetic utility of the resulting **spiromethylenecyclobutanes** is significantly enhanced by the versatility of the boromethylene group. This moiety can be readily converted into a variety of other functional groups, providing access to a diverse range of derivatives.<sup>[1][5][6]</sup>

Examples of transformations include:

- Halogenation: The C-B bond can be converted to C-X (X = I, Br, Cl) bonds via copper-mediated halogenation.[1]
- Oxidation: Oxidation of the C-B bond leads to the formation of a cyclobutanone.[5][6]
- Azidation: Copper-mediated azidation introduces an azide group, which can be used for click chemistry.[1][5][6]
- Cross-Coupling Reactions: The boronate ester can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds.

These transformations highlight the potential of this methodology for generating libraries of complex spiromethylenecyclobutane derivatives for applications in drug discovery and materials science.[1][3]

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